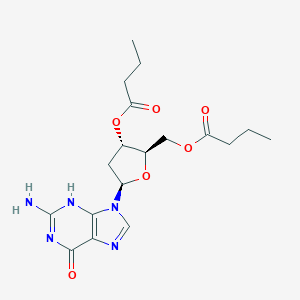

2'-Deoxyguanosine 3',5'-Dibutanoate

Description

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJOTXTRCUHCM-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000868 | |

| Record name | 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79971-08-7 | |

| Record name | Guanosine, 2'-deoxy-, 3',5'-dibutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079971087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxyguanosine 3 ,5 Dibutanoate

Established Synthetic Pathways for 2'-Deoxyguanosine (B1662781) 3',5'-Dibutanoate

The synthesis of 2'-Deoxyguanosine 3',5'-Dibutanoate primarily involves the selective acylation of the hydroxyl groups on the sugar moiety of 2'-deoxyguanosine. This process requires careful consideration of protecting group strategies to ensure that the desired esterification occurs at the 3' and 5' positions without unwanted side reactions on the guanine (B1146940) base.

Esterification Reactions at 3' and 5' Hydroxyls

The direct esterification of the 3' and 5' hydroxyl groups of 2'-deoxyguanosine with butyric acid or its derivatives is the key step in the formation of 2'-Deoxyguanosine 3',5'-Dibutanoate. While a specific, detailed protocol for the synthesis of the dibutanoate derivative is not extensively reported in readily available literature, the synthesis of the analogous 3',5'-di-O-acetyl-2'-deoxyguanosine is well-documented and provides a model for this transformation.

The reaction typically involves treating 2'-deoxyguanosine with an acylating agent such as butyric anhydride (B1165640) or butyryl chloride in the presence of a suitable base and solvent. For instance, the butyration of other complex molecules like lignosulfonate has been achieved using butyric anhydride in the presence of choline (B1196258) chloride, indicating that butyric anhydride is an effective reagent for such esterifications. ncsu.edu The reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid has been studied, demonstrating the reactivity of such diacylated nucleosides. nih.gov

The general approach would involve dissolving 2'-deoxyguanosine in an appropriate solvent, followed by the addition of the acylating agent and a base to catalyze the reaction and neutralize any acidic byproducts. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated and purified using chromatographic methods.

Protecting Group Strategies in Nucleoside Synthesis

The synthesis of modified nucleosides like 2'-Deoxyguanosine 3',5'-Dibutanoate necessitates the use of protecting groups to prevent unwanted reactions at the nucleobase's exocyclic amino and amide functionalities. The choice of protecting groups is critical and must be compatible with the subsequent reaction conditions and easily removable to yield the final product.

For guanosine (B1672433) derivatives, the exocyclic N2-amino group is often protected with groups like the isobutyryl (iBu) or dimethylformamidine (dmf) group. These acyl-type protecting groups are stable under the conditions required for the esterification of the sugar's hydroxyl groups and can be removed under mild basic conditions, such as treatment with ammonia.

Precursor Role in Complex Biochemical Synthesis

2'-Deoxyguanosine 3',5'-Dibutanoate serves as a key precursor in the synthesis of various biochemically significant molecules, most notably DNA adducts and molecular probes. The butanoate groups at the 3' and 5' positions render the molecule more soluble in organic solvents, facilitating its use in synthetic transformations.

Synthesis of DNA Adducts via 2'-Deoxyguanosine 3',5'-Dibutanoate

One of the most significant applications of 2'-Deoxyguanosine 3',5'-Dibutanoate is in the synthesis of DNA adducts, which are segments of DNA that have become covalently bonded to a chemical species. These adducts are crucial for studying the mechanisms of carcinogenesis and DNA repair.

2'-Deoxyguanosine 3',5'-Dibutanoate is a known intermediate in the synthesis of DNA adducts of Aflatoxin B1, a potent mycotoxin and human carcinogen. researchgate.net Aflatoxin B1 is metabolically activated in the liver by cytochrome P450 enzymes to form the highly reactive Aflatoxin B1-8,9-exo-epoxide. epa.gov This epoxide then reacts with the N7 position of guanine residues in DNA to form the major DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 (AFB1-N7-Gua). epa.govnih.govacs.orgnih.gov The formation of this adduct is a critical event in the initiation of Aflatoxin B1-induced carcinogenesis. nih.gov

The use of 3',5'-diprotected 2'-deoxyguanosine derivatives facilitates the laboratory synthesis of these adducts for research purposes. By reacting 2'-Deoxyguanosine 3',5'-Dibutanoate with an activated form of Aflatoxin B1, researchers can generate the specific AFB1-N7-Gua adduct in a controlled manner. These synthetic adducts are invaluable for a variety of studies, including:

Structural studies: Determining the three-dimensional structure of the adducted DNA to understand how the bulky Aflatoxin B1 molecule distorts the DNA helix.

Mutagenesis studies: Investigating how the presence of the adduct leads to mutations during DNA replication.

DNA repair studies: Examining the efficiency and mechanisms by which cellular DNA repair enzymes recognize and remove the adduct.

Generation of Analogs and Probes for Molecular Studies

The protected nature of 2'-Deoxyguanosine 3',5'-Dibutanoate makes it a versatile starting material for the synthesis of a variety of other 2'-deoxyguanosine analogs and molecular probes. While specific examples utilizing the dibutanoate derivative are not extensively detailed, the general strategy of using 3',5'-diacylated 2'-deoxyguanosine derivatives is a common approach in medicinal chemistry and chemical biology.

For instance, by selectively modifying the guanine base of a 3',5'-diprotected 2'-deoxyguanosine, a wide range of analogs can be synthesized. These analogs can be used to probe protein-DNA interactions, study enzyme mechanisms, or act as potential therapeutic agents. For example, the synthesis of N2-(p-n-butylphenyl)-2'-deoxyguanosine, an inhibitor of DNA polymerase alpha, has been reported, showcasing the derivatization of the guanine base. nih.gov

Furthermore, fluorescently labeled nucleoside analogs are powerful tools for studying cellular processes. While not directly starting from the dibutanoate derivative, the synthesis of fluorescent nucleoside analogs often involves the use of protected nucleosides to allow for the specific attachment of a fluorophore to the nucleobase. These fluorescent probes can be incorporated into DNA and used to monitor DNA synthesis, repair, and other dynamic processes in real-time.

Stereochemical Considerations in the Synthesis and Reactivity of 2'-Deoxyguanosine 3',5'-Dibutanoate and its Derivatives

The stereochemistry of nucleoside derivatives is fundamental to their function and reactivity. The introduction of protecting groups, such as the dibutanoate esters at the 3' and 5' positions of 2'-deoxyguanosine, adds layers of stereochemical complexity that must be managed during synthesis and subsequent reactions.

The synthesis of nucleoside derivatives, including those involving modifications to the sugar or phosphate (B84403) backbone, can generate diastereomers. For instance, the modification at the α-phosphate in deoxynucleoside 5'-O-(1-thio)triphosphates results in a pair of diastereomers (Sp and Rp). nih.gov These diastereomers often exhibit different biological activities and require robust separation techniques for their individual study.

Ion-exchange chromatography is a powerful method for separating such diastereomers on a preparative scale. nih.gov The separation relies on the differential interaction of the diastereomeric forms with the stationary phase. High-pressure liquid chromatography (HPLC) is also a standard technique for both the analysis and purification of these isomers. nih.gov For phosphorothioated oligonucleotides, which contain multiple diastereomeric centers, ion-pair reversed-phase liquid chromatography is commonly employed to resolve the complex mixtures. nih.gov

Table 1: Chromatographic Separation of Nucleoside Diastereomers

| Compound Type | Chromatographic Method | Separation Principle | Reference |

|---|---|---|---|

| Deoxynucleoside 5'-O-(1-thio)triphosphates | Ion-Exchange Chromatography | Differential charge interactions | nih.gov |

Anomerization refers to the interconversion of the α and β anomers at the C1' position of the deoxyribose ring. While the β-anomer is the naturally occurring form in DNA, the α-anomer can be formed under certain conditions and has been detected in mammalian tissues. nih.gov Studies have shown the presence of the α-anomer of 2'-deoxyguanosine (α-dG) in calf thymus and mouse pancreatic DNA, highlighting its potential biological relevance. nih.gov

During the chemical synthesis of nucleosides, the conditions of the glycosylation reaction (coupling of the nucleobase to the sugar) and subsequent deprotection steps are critical in controlling the anomeric ratio. The formation of undesired anomers necessitates purification steps to isolate the biologically relevant β-isomer. The replication of DNA containing α-anomeric lesions has been studied, revealing that they can block DNA replication and induce mutations, underscoring the importance of stereochemical purity in synthetic nucleosides intended for biological applications. nih.gov

Isotopic Labeling Strategies for Research Applications of 2'-Deoxyguanosine 3',5'-Dibutanoate

Isotopic labeling is an indispensable tool in modern chemical and biological research. scbt.commedchemexpress.com Incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules like 2'-Deoxyguanosine 3',5'-Dibutanoate allows for detailed mechanistic and analytical studies without altering the fundamental chemical properties of the compound. symeres.com

Several methods exist for the site-selective incorporation of stable isotopes into 2'-deoxyguanosine. These labeled precursors can then be used to synthesize isotopically labeled 2'-Deoxyguanosine 3',5'-Dibutanoate.

Deuteration:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for introducing deuterium by exchanging C-H bonds with C-D bonds, often facilitated by a catalyst. rsc.org

Selective Labeling: Specific positions on the deoxyribose ring can be deuterated. For example, a method for selective deuteration at the C-4' position of 2'-deoxyguanosine involves the epimerization of 2'-deoxyguanosine-5'-aldehyde in a D₂O-pyridine solution, followed by reduction. tandfonline.com This method can achieve up to 95% isotopic labeling. tandfonline.com Highly diastereoselective synthesis of (2'R)-2'-deoxy[2'-²H]guanosine has also been achieved through biological transdeoxyribofuranosylation. nih.gov

In-situ Generation of D₂ Gas: Modern continuous flow systems can generate high-purity deuterium gas from the electrolysis of D₂O, offering a safe and efficient method for deuteration reactions. thalesnano.com

¹⁵N and ¹³C Labeling:

Metabolic Labeling: Cells can be cultured in media containing stable isotope-labeled precursors. For instance, [¹⁵N₅]-2'-deoxyadenosine can be metabolized by cells and incorporated into DNA, generating [¹⁵N₄]-2'-deoxyguanosine through the purine (B94841) salvage pathway. nih.gov

Chemical Synthesis: Commercially available labeled starting materials, such as 2'-Deoxyguanosine·H₂O labeled with ¹⁵N₅ or ¹³C₁₀, can be used in chemical synthesis routes. medchemexpress.comotsuka.co.jp

Table 2: Methods for Isotopic Labeling of 2'-Deoxyguanosine

| Isotope | Method | Target Position(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| ²H (D) | Epimerization/Reduction | C-4' | Selective labeling up to 95% | tandfonline.com |

| ²H (D) | Biological Transdeoxyribosylation | C-2' | Highly diastereoselective | nih.gov |

| ²H (D) | Stopped-Flow Spectrophotometry | Exchangeable Protons (NH, NH₂) | Measures kinetics of H-D exchange | nih.gov |

| ¹⁵N | Metabolic Labeling (from labeled dA) | Purine Ring (4 nitrogens) | Traces metabolic pathways in vivo | nih.gov |

| ¹⁵N / ¹³C | Chemical Synthesis | Full Molecule | Utilizes commercially available labeled precursors | medchemexpress.comotsuka.co.jp |

The use of isotopically labeled versions of 2'-Deoxyguanosine 3',5'-Dibutanoate and its derivatives is crucial for a variety of research applications.

Mechanistic Studies: Deuterium labeling is used to probe reaction mechanisms by measuring the kinetic isotope effect. symeres.com The difference in reaction rates between a deuterated and non-deuterated compound can provide insight into the rate-determining steps of a chemical or enzymatic process. thalesnano.com

Analytical Quantification: Stable isotope-labeled compounds are widely used as internal standards in mass spectrometry (MS) for accurate and precise quantification. symeres.comacs.org For example, in studies of DNA adducts, a labeled version of the adduct (which could be synthesized from labeled 2'-Deoxyguanosine 3',5'-Dibutanoate) allows for the exact measurement of the amount of adduct formed in biological samples, helping to distinguish between adducts from exogenous and endogenous sources. acs.org

NMR Spectroscopy: Isotopic labeling helps in simplifying complex NMR spectra and in determining the three-dimensional structures of molecules and their complexes. symeres.com Selective deuteration can remove specific proton signals, aiding in the assignment of remaining resonances. tandfonline.com

Biochemical Transformations and Enzymatic Hydrolysis of 2 Deoxyguanosine 3 ,5 Dibutanoate

Enzymatic De-esterification Pathways of 2'-Deoxyguanosine (B1662781) 3',5'-Dibutanoate

The initial and rate-limiting step in the metabolism of 2'-Deoxyguanosine 3',5'-Dibutanoate is the cleavage of its two butyrate (B1204436) ester groups. This de-esterification is a critical activation step, releasing the active nucleoside, 2'-deoxyguanosine.

Role of Carboxylesterases (EC 3.1.1.1) in Hydrolysis

Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that play a crucial role in the hydrolysis of a wide array of ester-containing compounds, including many therapeutic prodrugs. nih.govresearchgate.net These enzymes are ubiquitously expressed in various tissues, with human carboxylesterase 1 (hCE1) being highly abundant in the liver and human carboxylesterase 2 (hCE2) predominantly found in the small intestine. nih.govnih.gov The fundamental reaction catalyzed by carboxylesterases involves the addition of water to an ester linkage, which results in the formation of an alcohol and a carboxylic acid. nih.gov In the context of 2'-Deoxyguanosine 3',5'-Dibutanoate, carboxylesterases would catalyze the hydrolysis of the two butyrate ester bonds at the 3' and 5' positions of the deoxyribose sugar, yielding 2'-deoxyguanosine and two molecules of butyric acid.

While direct studies on the hydrolysis of 2'-Deoxyguanosine 3',5'-Dibutanoate by specific carboxylesterases are not extensively documented in the available literature, the known substrate specificities of hCE1 and hCE2 allow for informed predictions. Generally, hCE1 is recognized for its broad substrate specificity and its ability to hydrolyze substrates with larger acyl groups, while hCE2 demonstrates a preference for substrates with smaller acyl moieties. nih.govresearchgate.net Given that the compound possesses butyrate (a four-carbon acyl group) esters, it is plausible that both hCE1 and hCE2 could be involved in its hydrolysis.

Identification and Characterization of Specific Esterases Acting on Butyrate Moieties

Although specific esterases that act on 2'-Deoxyguanosine 3',5'-Dibutanoate have not been definitively identified in published research, studies on analogous compounds provide significant insights. Research on the hydrolysis of various p-nitrophenyl esters has demonstrated that both hCE1 and hCE2 are capable of hydrolyzing butyrate esters. nih.gov These studies are instrumental in understanding the potential enzymatic pathways for compounds like 2'-Deoxyguanosine 3',5'-Dibutanoate.

The substrate specificity of carboxylesterases is a key determinant of their activity. For instance, hCE1 is known to be promiscuous, hydrolyzing a wide variety of substrates due to its two ligand-binding pockets—one rigid and one flexible. nih.gov In contrast, hCE2 has a more constrained active site, which limits its ability to hydrolyze substrates with bulky acyl groups. nih.gov The transient expression of carboxylesterase genes, such as FaCXE2 and FaCXE3 in strawberries, has been shown to decrease the content of volatile esters like methyl butyrate, further highlighting the role of these enzymes in ester hydrolysis. nih.gov

Kinetic Characterization of Enzymatic Hydrolysis of the Butyrate Ester Bonds

Direct kinetic data for the enzymatic hydrolysis of 2'-Deoxyguanosine 3',5'-Dibutanoate is not available in the current scientific literature. However, kinetic parameters for the hydrolysis of a model substrate, p-nitrophenyl butyrate, by recombinant human carboxylesterases have been reported and can serve as a valuable reference. nih.gov

These kinetic studies reveal that hiCE (CES2) is approximately 16-fold more efficient at hydrolyzing p-nitrophenyl butyrate than hCE1 (CES1), as indicated by their respective kcat/Km values. nih.gov This suggests that, should 2'-Deoxyguanosine 3',5'-Dibutanoate be a substrate for both enzymes, hCE2 might play a more significant role in its initial hydrolysis, particularly in tissues where it is highly expressed, such as the intestine.

Below is an interactive data table summarizing the kinetic parameters for the hydrolysis of p-nitrophenyl butyrate by hCE1 and hiCE (CES2).

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) |

| p-Nitrophenyl Butyrate | hCE1 (CES1) | 130 ± 20 | 2.0 ± 0.1 | 256 |

| p-Nitrophenyl Butyrate | hiCE (CES2) | 110 ± 10 | 12.0 ± 0.4 | 4133 |

Data sourced from studies on p-nitrophenyl ester hydrolysis by recombinant human carboxylesterases. nih.gov

Metabolic Fates of Hydrolysis Products Derived from 2'-Deoxyguanosine 3',5'-Dibutanoate

Following the enzymatic removal of the butyrate groups, the resulting 2'-deoxyguanosine molecule enters the complex network of cellular nucleotide metabolism.

Formation of 2'-Deoxyguanosine and its Monophosphate Derivatives

The hydrolysis of 2'-Deoxyguanosine 3',5'-Dibutanoate yields 2'-deoxyguanosine and butyric acid. 2'-Deoxyguanosine, a fundamental building block of DNA, can then be phosphorylated to form 2'-deoxyguanosine 5'-monophosphate (dGMP). nih.govhmdb.ca This phosphorylation is a critical step in the salvage pathway of purine (B94841) nucleosides.

The primary enzymes responsible for this phosphorylation are deoxyguanosine kinase (dGK) and deoxycytidine kinase (dCK). wikipedia.orgwikipedia.org Deoxyguanosine kinase, a mitochondrial enzyme, efficiently phosphorylates deoxyguanosine. nih.govuniprot.org Deoxycytidine kinase, a cytosolic enzyme, also has the capacity to phosphorylate deoxyguanosine, although its primary substrate is deoxycytidine. wikipedia.org The reaction catalyzed by these kinases involves the transfer of a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the deoxyribose moiety of 2'-deoxyguanosine. wikipedia.org

Integration into Cellular Nucleotide Pools

Once phosphorylated to dGMP, the molecule is further phosphorylated to 2'-deoxyguanosine 5'-diphosphate (dGDP) and subsequently to 2'-deoxyguanosine 5'-triphosphate (dGTP) by the sequential action of guanylate kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.gov dGTP is one of the four essential precursors for the synthesis of DNA by DNA polymerases during replication and repair. nih.gov

The uptake of 2'-deoxyguanosine into cells, particularly into mitochondria, is an active process that appears to be linked to the electron transport chain and requires ATP hydrolysis. nih.gov Once inside the cell, the phosphorylation of 2'-deoxyguanosine effectively "traps" it within the cell, as the charged phosphate groups prevent it from diffusing back across the cell membrane. This metabolic trapping ensures that the salvaged nucleoside is available for incorporation into the cellular nucleotide pool. The salvage pathway is a vital component of nucleotide metabolism, allowing cells to recycle pre-formed nucleosides, thereby conserving energy that would otherwise be expended on de novo synthesis. nih.govplos.org

Interaction of 2'-Deoxyguanosine Metabolites with Nucleoside Kinases and Phosphotransferases

Following the liberation of 2'-deoxyguanosine from its dibutanoate prodrug form, the nucleoside enters the salvage pathway for nucleotide synthesis. This pathway involves a series of phosphorylation events catalyzed by specific nucleoside kinases and phosphotransferases, ultimately leading to the formation of 2'-deoxyguanosine triphosphate (dGTP), a building block for DNA synthesis. biologists.comnih.gov

Substrate Specificity for Anabolic Enzymes

The rate-limiting step in the anabolic phosphorylation of 2'-deoxyguanosine is the initial conversion to 2'-deoxyguanosine monophosphate (dGMP). nih.gov This reaction is primarily catalyzed by deoxyguanosine kinase (dGK), a key enzyme of the mitochondrial nucleoside salvage pathway. nih.govuniprot.orgwikipedia.org Human mitochondrial dGK exhibits a high affinity and catalytic efficiency for deoxyguanosine. nih.govnih.gov

The enzyme demonstrates broad substrate specificity, phosphorylating various purine and pyrimidine (B1678525) deoxynucleosides and their analogs. nih.govnih.gov However, its highest efficiency is observed with deoxyguanosine. uniprot.org

Table 1: Kinetic Parameters of Human Recombinant Mitochondrial Deoxyguanosine Kinase

| Substrate | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Deoxyguanosine | 4 | 43 |

| Deoxyadenosine | 460 | 430 |

| Deoxyinosine | 13 | 330 |

| Deoxycytidine | 330 | 60 |

Data sourced from a study on human recombinant mitochondrial deoxyguanosine kinase. nih.gov

Once dGMP is formed, it is further phosphorylated to 2'-deoxyguanosine diphosphate (dGDP) by guanylate kinase. abcam.com Subsequently, dGDP is converted to the biologically active 2'-deoxyguanosine triphosphate (dGTP) by nucleoside diphosphate kinase.

Modulation of Deoxyguanosine Nucleotide Metabolism by Derivatives

The administration of 2'-Deoxyguanosine 3',5'-Dibutanoate directly influences the intracellular pools of deoxyguanosine nucleotides by feeding into the nucleoside salvage pathway. biologists.com Cells maintain a balanced supply of deoxyribonucleoside triphosphates (dNTPs) for DNA synthesis through two main routes: the de novo synthesis pathway and the salvage pathway. biologists.comoregonstate.edu The de novo pathway synthesizes nucleotides from simpler precursor molecules, while the salvage pathway recycles nucleosides and nucleobases from the degradation of nucleic acids. nih.govwikipedia.org

By providing a sustained intracellular source of 2'-deoxyguanosine, the dibutanoate derivative enhances the substrate availability for deoxyguanosine kinase. This leads to an increased production of dGMP, which subsequently elevates the intracellular concentrations of dGDP and dGTP. This modulation of the deoxyguanosine nucleotide pool can have significant effects on cellular processes, particularly DNA replication and repair. The regulation of dNTP pools is a tightly controlled process, and an influx of a specific deoxyribonucleoside can perturb this balance, a strategy often exploited in antiviral and anticancer therapies. oregonstate.edunih.gov

Cellular and Molecular Interactions Relevant to 2 Deoxyguanosine 3 ,5 Dibutanoate Research

Interactions with Nucleic Acids

The interactions of 2'-Deoxyguanosine (B1662781) 3',5'-Dibutanoate with nucleic acids are primarily indirect, occurring after its metabolic conversion to 2'-deoxyguanosine. This core molecule is central to DNA structure and is a frequent target of DNA-damaging agents.

As a prodrug or precursor, 2'-Deoxyguanosine 3',5'-Dibutanoate can release 2'-deoxyguanosine into the cell. washington.edumedscape.com For this metabolite to be incorporated into DNA, it must undergo phosphorylation. Cellular enzymes, specifically deoxyguanosine kinase, can convert 2'-deoxyguanosine into 2'-deoxyguanosine 5'-monophosphate (dGMP). hmdb.cahmdb.ca Subsequent phosphorylation steps catalyzed by other kinases convert dGMP into 2'-deoxyguanosine 5'-diphosphate (dGDP) and finally into 2'-deoxyguanosine 5'-triphosphate (dGTP). hmdb.cahmdb.casigmaaldrich.com

dGTP is one of the four essential building blocks that DNA polymerases use during DNA replication and repair. sigmaaldrich.com Therefore, once metabolized to dGTP, the derivative of the original compound can be incorporated into the DNA strand. medscape.com This process is fundamental to normal cell division but can also be exploited in therapeutic contexts, where analogs of nucleosides are used to disrupt DNA synthesis in rapidly dividing cells, such as cancer cells. medscape.com

The guanine (B1146940) base within 2'-deoxyguanosine is the most susceptible of the four DNA bases to attack by electrophilic chemical species and reactive oxygen species (ROS). youtube.com This reactivity leads to the formation of DNA adducts, which are segments of DNA covalently bound to a cancer-causing chemical. This process can lead to mutations and initiate carcinogenesis if the damage is not repaired. nih.govreference.md Research into these adducts is critical for understanding the mechanisms of chemical carcinogens.

Reactive oxygen species (ROS), generated during normal metabolism or through exposure to certain chemicals and radiation, can oxidize DNA bases. youtube.com The guanine residue is particularly prone to oxidation, leading to the formation of several lesions, the most prominent and well-studied of which is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG). acs.orgwikipedia.org

8-oxo-dG is a significant biomarker for oxidative stress and carcinogenesis. wikipedia.org Its presence in DNA is mutagenic because during DNA replication, it can mispair with adenine (B156593) instead of cytosine, leading to G→T transversion mutations. nih.gov These mutations are frequently found in key genes like tumor suppressors. acs.orgnih.gov The quantification of 8-oxo-dG in cellular DNA is a critical tool in toxicology and cancer research, though it is complicated by the risk of artificial oxidation during sample preparation. acs.orgnih.gov Studies have established reliable methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to accurately measure levels of 8-oxo-dG and other oxidative lesions. acs.orgnih.gov

| Lesion Name | Abbreviation | Causative Agent | Biological Consequence | Primary Repair Pathway |

|---|---|---|---|---|

| 7,8-dihydro-8-oxo-2'-deoxyguanosine | 8-oxo-dG | Reactive Oxygen Species (ROS) | Mutagenic (G→T transversions), biomarker of oxidative stress. nih.gov | Base Excision Repair (BER). acs.org |

| 2,6-diamino-4-hydroxy-5-formamidopyrimidine | FapyGua | ROS, Ionizing Radiation | Blocks DNA replication, mutagenic. youtube.com | Base Excision Repair (BER). |

Aflatoxin B1 (AFB1), a mycotoxin produced by certain fungi, is a potent human carcinogen, strongly linked to hepatocellular carcinoma. nih.govoup.com Its carcinogenicity is dependent on its metabolic activation by cytochrome P450 enzymes in the liver to a reactive epoxide. nih.govoup.com This epoxide readily attacks the N7 position of guanine residues in DNA, forming the major adduct, AFB1-N7-dG. nih.govmit.edu

The AFB1-N7-dG adduct is chemically unstable and can lead to two further events: depurination, which creates an abasic site in the DNA, or rearrangement of the imidazole (B134444) ring to form the more stable but highly mutagenic aflatoxin B1-formamidopyrimidine (AFB1-FAPY-dG) adduct. nih.govnih.gov The AFB1-FAPY-dG adduct is less distorting to the DNA helix and is repaired less efficiently, contributing to its higher mutagenicity, which predominantly causes G→T transversions. nih.govnih.gov Compounds like 2'-Deoxyguanosine 3',5'-Dibutanoate serve as intermediates in the chemical synthesis of these aflatoxin-DNA adducts, which are then used as analytical standards to study the mechanisms of aflatoxin-induced cancer. chemicalbook.com

| Adduct Name | Site of Attachment | Stability | Mutagenic Potential |

|---|---|---|---|

| AFB1-N7-dG | N7 of Guanine | Unstable, can lead to depurination or ring opening. nih.gov | Mutagenic. nih.gov |

| AFB1-FAPY-dG | Formed from AFB1-N7-dG via imidazole ring opening. nih.gov | More stable than AFB1-N7-dG. nih.gov | Highly mutagenic, more so than AFB1-N7-dG. nih.gov |

Some drugs can be converted by metabolic processes into reactive metabolites that can form adducts with DNA, leading to potential toxicity. nih.gov To screen for this possibility early in drug development, in vitro assays are used to "trap" these reactive metabolites. One such method involves incubating a test compound with liver microsomes (a source of metabolic enzymes) in the presence of 2'-deoxyguanosine. nih.gov

If the drug is converted to a reactive metabolite, it will form an adduct with the abundant 2'-deoxyguanosine. These dG-adducts can then be detected and characterized using sensitive analytical techniques like LC-MS/MS. nih.gov This approach allows for the rapid screening of new drug candidates for their potential to form DNA-reactive metabolites and helps to identify the chemical structures of the resulting adducts. nih.gov The method has been successfully evaluated with compounds known to form DNA adducts, such as aflatoxin B1 and estrone. nih.gov

The formation of DNA adducts, such as 8-oxo-dG or AFB1-dG, triggers a cellular response to repair the damage and maintain genomic integrity. nih.gov Different DNA repair pathways are responsible for handling different types of lesions. numberanalytics.com

Small, non-helix-distorting lesions like 8-oxo-dG are primarily handled by the Base Excision Repair (BER) pathway. numberanalytics.commdpi.com This process is initiated by a specific DNA glycosylase (e.g., OGG1 for 8-oxo-dG) that recognizes and removes the damaged base. nih.govnih.gov Subsequent enzymes then cut the DNA backbone, remove the sugar-phosphate remnant, fill the gap with the correct nucleotide, and seal the strand. numberanalytics.com

Bulky, helix-distorting adducts, such as the AFB1-N7-dG adduct, are typically repaired by the Nucleotide Excision Repair (NER) pathway. nih.govmdpi.com NER is a more complex process that recognizes the distortion in the DNA helix, unwinds the DNA around the damage, and excises a short oligonucleotide patch containing the lesion. oup.commdpi.com DNA polymerase then synthesizes a new patch, and DNA ligase seals it. nih.gov The efficiency of these repair pathways can be influenced by the specific structure of the adduct and its location within the genome. nih.govoup.com If the repair systems are overwhelmed or deficient, the persistence of these adducts can lead to mutations and increase the risk of cancer. nih.govnih.gov

Formation of DNA Adducts and Associated Lesions

Perturbation of Cellular Processes by 2'-Deoxyguanosine Metabolites

The introduction of 2'-Deoxyguanosine 3',5'-Dibutanoate into a biological system leads to its metabolic conversion to 2'-deoxyguanosine and its subsequent phosphorylated derivatives. These metabolites are not inert; they actively participate in and perturb fundamental cellular processes. An imbalance in the pool of deoxyribonucleoside triphosphates (dNTPs), including deoxyguanosine triphosphate (dGTP), is recognized as a contributor to mutagenic processes that can lead to oncogenesis. nih.gov Fluctuations in the intracellular dNTP pool can induce specific mutations, such as CG → TA transitions, in critical genes like the RAS proto-oncogenes. nih.gov Furthermore, metabolites of deoxyguanosine are known to be toxic to certain cell types, such as T-leukemia cells, and can inhibit the clonal growth of leukemia cell lines like HL-60 and K562. medchemexpress.comnih.gov

Modulation of Nucleotide Biosynthesis and Salvage Pathways

Cells maintain a balanced pool of nucleotides for DNA replication and RNA synthesis through two primary pathways: de novo synthesis and salvage pathways. nih.govwikipedia.org The de novo pathway builds nucleotides from simpler precursors, an energy-intensive process. nih.gov In contrast, salvage pathways recycle preformed nucleosides and bases from the degradation of DNA and RNA. wikipedia.org Metabolites of 2'-deoxyguanosine are key players in the regulation and function of these pathways.

2'-deoxyguanosine (dG) can be salvaged and re-enter the nucleotide pool through phosphorylation by specific kinases. nih.gov The enzyme deoxycytidine kinase (dCK) phosphorylates deoxyguanosine to form deoxyguanosine monophosphate (dGMP). hmdb.cawikipedia.org Subsequently, dGMP is phosphorylated to deoxyguanosine diphosphate (B83284) (dGDP) and then to deoxyguanosine triphosphate (dGTP), making it available for DNA synthesis. nih.gov This salvage process is crucial in tissues that have a limited capacity for de novo synthesis. wikipedia.org

The levels of deoxyguanosine derivatives, particularly dGTP, exert significant regulatory control over nucleotide biosynthesis. Ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides in the de novo pathway, is allosterically regulated by dNTPs. wikipedia.org Specifically, the binding of dGTP to an allosteric site on RNR stimulates the reduction of adenosine (B11128) diphosphate (ADP) to dADP. wikipedia.org This creates a feedback mechanism where the availability of one purine (B94841) deoxyribonucleotide influences the synthesis of another, highlighting the intricate balance maintained within the cell.

Disruptions in this balance can have significant consequences. For instance, in hematopoietic BAF3 cells, withdrawal of the growth factor interleukin 3 (IL-3) leads to a rapid decrease in the cellular pools of dATP, dTTP, and dGTP, which is associated with the downregulation of enzymes in both the de novo and salvage pathways, ultimately preceding apoptosis. nih.gov

| Compound(s) | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2'-Deoxyguanosine | HL-60 and K562 leukemia cells | Inhibited clonal growth with IC50 values of 50 and 80 μM, respectively. | medchemexpress.com |

| Deoxyguanosine (GdR) | T-leukemia cells | Found to be toxic. | nih.gov |

| Deoxyguanosine (GdR) + 8-aminoguanosine (B66056) (AG) | T-leukemia cells | Synergistic effect; marked decrease in cell viability (>90% in some lines). | nih.gov |

| Deoxyguanosine (GdR) + 8-aminoguanosine (AG) | Non-T leukemic cells and normal bone marrow progenitor cells | Did not inhibit growth; non-toxic. | nih.gov |

Impact on Cellular Signaling Pathways Mediated by Deoxyguanosine Derivatives

Beyond their role in nucleic acid synthesis, deoxyguanosine and its derivatives can act as signaling molecules, particularly in the context of the innate immune system. The cell possesses sensors that recognize nucleic acids and their components, and alterations in the levels or chemical nature of these components can trigger downstream signaling cascades.

One significant pathway impacted by deoxyguanosine metabolites involves the activation of inflammasomes. Deoxyguanosine has the lowest redox potential among the four DNA bases, making it susceptible to oxidation by reactive oxygen species (ROS). oup.com This can lead to the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). hmdb.caoup.com When mitochondrial DNA (mtDNA) is damaged by ROS and released into the cytoplasm, this oxidized mtDNA (ox-mtDNA), containing 8-OHdG, binds more strongly to the NLRP3 inflammasome than non-oxidized mtDNA. oup.com This binding facilitates the activation of the inflammasome and the downstream caspase-1 pathway, leading to inflammatory responses. oup.com

Furthermore, recent evidence suggests that deoxyguanosine itself may trigger specific Toll-like receptors (TLRs). In certain autoimmune conditions, TLR7 has been shown to mediate autoimmune responses, and it is proposed that TLR7 may respond to DNA-derived deoxyguanosine in conjunction with endogenous RNA. oup.com In studies stimulating peripheral blood mononuclear cells with a viral antigen, 2'-deoxyguanosine 5'-monophosphate was found to completely inhibit the secretion of the cytokine interferon-gamma (IFN-γ), demonstrating a direct modulatory effect on immune cell function. nih.gov This indicates that deoxyguanosine derivatives can directly influence cytokine signaling networks. nih.gov

| Condition | Cytokine | Effect of dGMP | Reference |

|---|---|---|---|

| Peripheral blood mononuclear cells stimulated with influenza virus antigen | Interferon-gamma (IFN-γ) | Completely inhibited secretion. | nih.gov |

| Peripheral blood mononuclear cells stimulated with influenza virus antigen | Tumor necrosis factor-alpha (TNF-α) | No significant change reported. | nih.gov |

| Peripheral blood mononuclear cells stimulated with influenza virus antigen | Interleukin-10 (IL-10) | No significant change reported. | nih.gov |

Applications in Advanced Molecular and Biochemical Research

Probing DNA Damage and Repair Mechanisms

The study of DNA damage and repair is crucial for understanding the etiology of numerous diseases, including cancer. mdpi.com 2'-Deoxyguanosine (B1662781) is particularly relevant in this field because its guanine (B1146940) base is the most easily oxidized of the four DNA bases, making it a frequent target for damage. nih.gov

Researchers utilize 2'-deoxyguanosine and its derivatives as precursors to generate specific DNA lesions, enabling detailed investigation into their mutagenic potential and the cellular mechanisms that repair them. Because of its low ionization potential, the guanine moiety in 2'-deoxyguanosine is highly susceptible to oxidative damage from reactive oxygen species (ROS), leading to a variety of lesions. nih.govmdpi.com

The most studied of these is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), a premutagenic lesion that can mispair with deoxyadenosine during DNA replication, leading to G→T transversions if not repaired. nih.gov By introducing 8-oxo-dG or its precursors into DNA strands, scientists can study the efficiency and fidelity of DNA polymerases and the activity of repair enzymes like OGG1 (8-Oxoguanine Glycosylase). mdpi.com 2'-Deoxyguanosine 3',5'-Dibutanoate can be employed as a cell-permeable source of 2'-deoxyguanosine to study the intracellular formation of such lesions under conditions of oxidative stress.

Other significant lesions derived from 2'-deoxyguanosine include formamidopyrimidines (Fapy-dG), which arise from a common precursor to 8-oxo-dG, and various adducts formed by environmental carcinogens. oup.comescholarship.org The ability to synthesize oligonucleotides containing these specific lesions at defined sites is essential for dissecting their biological consequences. uconn.edu

Table 1: Major Oxidative Lesions of 2'-Deoxyguanosine and Their Significance

| Lesion Name | Abbreviation | Common Cause | Biological Consequence | Primary Repair Pathway |

|---|---|---|---|---|

| 7,8-dihydro-8-oxo-2'-deoxyguanosine | 8-oxo-dG | Reactive Oxygen Species (ROS) | Can mispair with adenine (B156593), leading to G→T transversions. nih.gov | Base Excision Repair (BER) mdpi.com |

| Formamidopyrimidine-dG | Fapy-dG | Oxidative damage, Ionizing radiation | Blocks replication, mutagenic. oup.com | Base Excision Repair (BER) |

| C8-Guanine Adducts | - | Environmental carcinogens (e.g., nitro-PAHs) | Can block DNA replication and transcription, highly mutagenic. nih.gov | Nucleotide Excision Repair (NER) |

Many drugs and xenobiotics are metabolized in the body into chemically reactive electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules like DNA, forming adducts that can initiate toxicity and carcinogenesis. nih.govacs.org Identifying these transient, unstable metabolites is a significant challenge in drug development and toxicology.

To address this, chemical trapping systems have been developed. 2'-Deoxyguanosine itself is used as a surrogate "trapping" agent in in vitro assays to capture and identify potential DNA-reactive metabolites. nih.gov In these systems, a test compound is incubated with liver microsomes (which contain metabolic enzymes) in the presence of 2'-deoxyguanosine. If the compound is converted to a reactive metabolite, it will form a stable adduct with the dG nucleoside. These dG-adducts can then be detected and characterized using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This approach offers a faster and more direct way to screen new drug candidates for their potential to cause genotoxicity compared to traditional methods like the Ames test. nih.gov The use of a lipophilic derivative like 2'-Deoxyguanosine 3',5'-Dibutanoate could potentially be adapted for use in intact cell-based trapping assays, providing a more physiologically relevant environment for assessing metabolic activation.

Table 2: Examples of Compounds Forming Adducts with 2'-Deoxyguanosine in Trapping Assays

| Parent Compound | Enzyme Source | Adduct Formation Detected | Significance |

|---|---|---|---|

| Aflatoxin B1 | Human & Mouse Liver Microsomes, Human CYP Enzymes | Yes | Known potent carcinogen that forms DNA adducts. nih.gov |

| Estrone | Human & Mouse Liver Microsomes, Human CYP Enzymes | Yes | A natural estrogen; its metabolites can be genotoxic. nih.gov |

| Tolcapone | Mouse Liver Microsomes | Yes | A drug for Parkinson's disease, associated with liver toxicity. nih.gov |

| Ticlopidine | Not specified | No | Antiplatelet drug; demonstrates the specificity of the assay. nih.gov |

Research in Antisense and Oligonucleotide Technologies

Antisense and oligonucleotide technologies represent a powerful strategy for modulating gene expression with high specificity. These approaches rely on the synthesis of short, single-stranded nucleic acid sequences (oligonucleotides) that are complementary to a specific target mRNA molecule. nih.gov

Modified nucleosides, including derivatives of 2'-deoxyguanosine, are frequently incorporated into synthetic oligonucleotides. biosyn.com This is done to create DNA strands containing specific lesions or adducts at precise locations. nih.govnih.gov Such modified oligonucleotides are invaluable tools for studying:

DNA Repair: By placing a specific lesion (e.g., an adduct from a carcinogen) in an oligonucleotide, researchers can study how repair enzymes recognize and remove the damage.

Translesion Synthesis: These constructs are used to investigate how DNA polymerases bypass damage, a process that is often error-prone and can lead to mutations. escholarship.org

Structural Biology: Oligonucleotides containing modified bases are used in NMR and X-ray crystallography studies to determine how DNA damage alters the structure of the double helix.

The synthesis of these modified oligonucleotides is a complex, multi-step process that often involves preparing a phosphoramidite version of the modified nucleoside, which can then be used in an automated DNA synthesizer. nih.gov 2'-Deoxyguanosine 3',5'-Dibutanoate, after enzymatic removal of the butanoate groups and subsequent chemical modification, could serve as a starting material for the synthesis of such custom phosphoramidites.

The therapeutic potential of antisense oligonucleotides (ASOs) is an area of intense research for treating a wide range of diseases, from genetic disorders to cancer. mdpi.com A major challenge in ASO therapy is the efficient delivery of these molecules into target cells and their stability against degradation by cellular nucleases. nih.gov

To overcome these hurdles, ASOs are often chemically modified. Modifications can be made to the phosphate (B84403) backbone (e.g., phosphorothioates), the sugar moiety, or the nucleobase. nih.gov Lipophilic modifications are of particular interest as they can improve membrane permeability and cellular uptake. mdpi.commdpi.com Molecules like cholesterol or fatty acids are often conjugated to ASOs to enhance their lipophilicity.

In this context, derivatives like 2'-Deoxyguanosine 3',5'-Dibutanoate exemplify the type of lipophilic modification strategy employed in prodrug approaches. nih.govnih.govrepec.org While not typically incorporated directly into the final ASO product (as the 3' and 5' hydroxyls are needed for the phosphodiester backbone), the principle of using lipophilic ester prodrugs to deliver nucleoside analogs into cells is a well-established concept in antiviral and anticancer drug development. mdpi.com This strategy allows the active compound to bypass cellular uptake transporters and accumulate at higher intracellular concentrations.

Applications in Proteomics Research Involving Nucleoside Derivatives

Proteomics, the large-scale study of proteins, is a powerful tool for understanding complex biological systems. In the context of nucleoside research, proteomics is used to identify and characterize proteins that interact with or are modified by nucleic acids and their derivatives. A key application is the study of DNA-protein cross-links (DPCs), which are highly toxic lesions that can form as a result of enzymatic reactions or exposure to damaging agents like aldehydes. nih.gov

The identification of proteins that form adducts with DNA or reactive metabolites is crucial for understanding mechanisms of toxicity. biorxiv.org Modern proteomics workflows, typically using high-resolution mass spectrometry, can identify unknown adducts by searching for specific mass shifts on peptides after digesting protein samples. nih.govmdpi.com

By treating cells with a compound of interest, researchers can use proteomics to identify which proteins become adducted. Using a cell-permeable derivative like 2'-Deoxyguanosine 3',5'-Dibutanoate could facilitate the formation of 2'-deoxyguanosine adducts inside the cell, which could then be analyzed. This allows for the identification of protein targets of reactive metabolites in a physiologically relevant setting. These studies help to elucidate the molecular mechanisms of drug-induced toxicities and can aid in the design of safer medicines. nih.gov

Table 3: Classes of Proteins Identified as Forming Adducts with Nucleic Acids

| Protein Class | Examples | Context of Adduct Formation | Research Significance |

|---|---|---|---|

| Topoisomerases | TOP1, TOP2 | Obligatory reaction intermediates; can be trapped by drugs (e.g., etoposide). nih.gov | Important anticancer drug targets. |

| DNA Methyltransferases | DNMT1 | Transient covalent reaction intermediates. nih.gov | Key enzymes in epigenetic regulation. |

| DNA Repair Proteins | DNA glycosylases, AP lyases | Form transient adducts during the base excision repair process. nih.gov | Elucidating DNA repair mechanisms. |

| RNA Binding Proteins | Various | Unexpectedly enriched in studies of nucleic acid adducts. nih.gov | Suggests extensive and under-explored RNA-protein cross-linking. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2'-Deoxyadenosine |

| 2'-Deoxyguanosine |

| 2'-Deoxyguanosine 3',5'-Dibutanoate |

| 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG) |

| 8,5'-Cyclo-2'-deoxyguanosine |

| Aflatoxin B1 |

| Cholesterol |

| Etoposide |

| Estrone |

| Formamidopyrimidine-deoxyguanosine (Fapy-dG) |

| Imipramine |

| OGG1 (8-Oxoguanine Glycosylase) |

| Ticlopidine |

Investigating Enzyme Mechanisms and Substrate Specificity

2'-Deoxyguanosine 3',5'-Dibutanoate serves as a valuable substrate for probing the activity and specificity of various enzymes, primarily due to the ester linkages that are not present in its parent molecule. The enzymatic bioactivation of this compound is a critical step, making it an ideal candidate for studying the enzymes responsible for this conversion, as well as the subsequent phosphorylation events that integrate the released nucleoside into cellular pathways.

Studies of Carboxylesterase Activity and Specificity

The hydrolysis of the butanoate ester groups from 2'-Deoxyguanosine 3',5'-Dibutanoate is catalyzed by carboxylesterases (CES), a class of enzymes crucial for the metabolic activation of many ester- and amide-containing prodrugs. nih.govmdpi.com These enzymes are found in various tissues, with CES1 being highly expressed in the liver and CES2 predominantly in the intestine. nih.gov The structure of a nucleoside ester prodrug, including the nature of the ester group and its position on the sugar moiety, significantly influences the rate and efficiency of its hydrolysis by different CES isozymes. researchgate.netresearchgate.net

2'-Deoxyguanosine 3',5'-Dibutanoate can be used as a chemical probe to characterize the activity of these enzymes. By monitoring the rate of disappearance of the dibutanoate compound and the appearance of mono-de-esterified intermediates and the final product, 2'-deoxyguanosine, researchers can determine the kinetic parameters of specific carboxylesterases. Studies on analogous nucleoside ester prodrugs have shown that CES isozymes exhibit distinct preferences; CES1 tends to hydrolyze esters with small alcohol groups and large acyl groups, whereas CES2 prefers substrates with large alcohol moieties and smaller acyl groups. mdpi.comnih.gov The butanoate groups of 2'-Deoxyguanosine 3',5'-Dibutanoate position it as a substrate to explore these specificities further.

Research on other nucleoside analogs has demonstrated that the site of esterification (3' vs. 5') also impacts the catalytic efficiency of CES1 and CES2. researchgate.net For instance, with floxuridine prodrugs, CES1 showed a preference for the 5'-ester, while for gemcitabine prodrugs, it preferred the 3'-ester. nih.gov This highlights the utility of compounds like 2'-Deoxyguanosine 3',5'-Dibutanoate, which possesses esters at both positions, in dissecting the sequential and preferential hydrolysis by these critical metabolic enzymes.

| Enzyme | Primary Tissue Location | General Substrate Preference (Acyl Group) | General Substrate Preference (Alcohol Group) | Observed Positional Preference (Example) |

|---|---|---|---|---|

| CES1 | Liver | Large | Small | 5'-ester over 3'-ester (Floxuridine) nih.govresearchgate.net |

| CES2 | Intestine, Kidney, Liver | Small | Large | 3'-ester over 5'-ester (Gemcitabine) nih.govresearchgate.net |

Characterization of Nucleoside Kinase and Phosphotransferase Substrate Recognition

Following the removal of the butanoate groups by carboxylesterases, the released 2'-deoxyguanosine becomes a substrate for nucleoside kinases, which are essential enzymes in the nucleoside salvage pathway. The initial and rate-limiting step is the phosphorylation of 2'-deoxyguanosine to 2'-deoxyguanosine monophosphate (dGMP), a reaction catalyzed by deoxyguanosine kinase (dGK). nih.gov

The intact 2'-Deoxyguanosine 3',5'-Dibutanoate molecule, with its blocked 3' and 5' hydroxyl groups, is not a substrate for dGK. This is because these kinases require a free 5'-hydroxyl group to accept the phosphate group from a donor like ATP. nih.gov Furthermore, studies have shown that modifications at the 3' position of a deoxynucleoside are generally not tolerated by dGK, effectively preventing phosphorylation. nih.gov This inherent inactivity makes the compound a useful control in experiments and reinforces its role as a prodrug that requires prior activation.

The application of 2'-Deoxyguanosine 3',5'-Dibutanoate in studying these enzymes is therefore indirect. It allows researchers to deliver 2'-deoxyguanosine into cells in a controlled manner, bypassing nucleoside transporters if the lipophilic prodrug crosses the membrane directly. The subsequent phosphorylation can then be studied to understand the kinetics and regulation of dGK and other phosphotransferases within the intact cellular environment. Human recombinant dGK exhibits a broad substrate specificity, phosphorylating various purine (B94841) and pyrimidine (B1678525) deoxynucleosides, but it maintains a high affinity for its natural substrate, deoxyguanosine (Km = 4 µM). nih.gov By controlling the release of deoxyguanosine from the prodrug, one can investigate the activity of dGK without the confounding factors of membrane transport.

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Deoxyguanosine | 4 | 43 |

| Deoxyadenosine | 460 | 430 |

| Deoxyinosine | 13 | 330 |

| Deoxycytidine | 330 | 60 |

Data sourced from studies on human recombinant dGK. nih.gov

Role in Studying Oxidative Stress and Redox Biology

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. This can lead to significant damage to cellular components, including DNA. The guanine base within DNA is particularly susceptible to oxidative damage due to its low redox potential. mdpi.com

Indirect Contribution to the Study of Oxidative Damage Markers

2'-Deoxyguanosine 3',5'-Dibutanoate does not directly measure oxidative stress. Instead, its value lies in its ability to serve as an intracellular source of 2'-deoxyguanosine, a direct precursor to a critical biomarker of DNA damage. When cellular DNA is subjected to oxidative stress, 2'-deoxyguanosine residues can be oxidized to form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov This lesion is one of the most common products of oxidative DNA damage and is mutagenic, often leading to G→T transversions. nih.gov

The measurement of 8-OHdG in urine, blood, or tissues is a widely used and reliable biomarker for assessing the extent of oxidative stress and carcinogenesis. nih.govnih.govresearchgate.net Researchers can utilize 2'-Deoxyguanosine 3',5'-Dibutanoate to artificially increase the intracellular pool of 2'-deoxyguanosine. By subsequently exposing cells to oxidative insults (e.g., hydrogen peroxide, radiation, or specific chemicals), they can study the dynamics of 8-OHdG formation. This approach can help elucidate the mechanisms of damage, the capacity of cellular repair systems, and the protective effects of antioxidant compounds. The use of a prodrug allows for the study of these processes in a more controlled fashion than simply administering the more polar 2'-deoxyguanosine, which may have different transport and bioavailability characteristics. nih.govnih.gov

This indirect application is crucial for validating the link between specific stressors and oxidative DNA damage, and for screening potential therapeutic agents that can mitigate this damage. By providing the raw material for the formation of this key biomarker, 2'-Deoxyguanosine 3',5'-Dibutanoate acts as a valuable research tool in the field of redox biology.

Advanced Analytical and Spectroscopic Characterization of 2 Deoxyguanosine 3 ,5 Dibutanoate and Its Derivatives

Chromatographic Separation Techniques for Compound Analysis

Chromatography is fundamental to the isolation and analysis of 2'-Deoxyguanosine (B1662781) 3',5'-dibutanoate and its derivatives. The choice of technique depends on the analyte's properties, such as polarity, volatility, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2'-Deoxyguanosine 3',5'-dibutanoate. It is widely employed to assess the purity of the synthesized compound, separating it from any remaining starting materials or side products. For instance, HPLC methods are routinely used to confirm the purity of related nucleoside diphosphates, often achieving ≥90% purity. sigmaaldrich.comsigmaaldrich.com

Furthermore, HPLC is critical in the study of DNA adducts. Since 2'-Deoxyguanosine 3',5'-dibutanoate serves as an intermediate in the synthesis of DNA adducts, such as those of Aflatoxin B1, HPLC is indispensable for separating these adducts from unmodified nucleosides after chemical reactions or from digested DNA samples. chemicalbook.com Research on adducts formed from 2'-deoxyguanosine and various carcinogens, like metabolites of benzene, demonstrates the power of HPLC to isolate specific adducts from complex reaction mixtures for further characterization. nih.gov The separation is typically achieved using reversed-phase columns, where a polar mobile phase allows for the effective separation of the relatively polar nucleoside derivatives.

Table 1: Typical HPLC Parameters for Nucleoside Adduct Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. Well-suited for nucleosides and their derivatives. |

| Mobile Phase | Gradient of water with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | The gradient allows for the elution of compounds with a wide range of polarities, from unmodified deoxyguanosine to more nonpolar adducts. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical-scale columns to ensure sharp peaks and good resolution. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Guanine-containing compounds have a strong UV absorbance, allowing for sensitive detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 2'-Deoxyguanosine 3',5'-dibutanoate itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis following chemical derivatization. This process converts the non-volatile nucleoside into a thermally stable and volatile compound suitable for GC analysis. Common derivatization techniques include silylation, which replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, GC-MS provides excellent chromatographic separation and definitive mass-based identification. This approach has been applied to the analysis of various DNA adducts. researchgate.net The mass spectrometer fragments the derivatized molecule in a reproducible manner, creating a unique "fingerprint" that can be used for structural confirmation and quantification. GC-MS analysis of the parent compound, 2'-deoxyguanosine, has established reference mass spectra that can be compared with those of its derivatives. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of 2'-Deoxyguanosine 3',5'-dibutanoate, providing precise molecular weight information and invaluable structural details through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Characterization and Stability Studies

Combining the separation power of HPLC with the detection specificity of tandem mass spectrometry (LC-MS/MS) creates a robust platform for analyzing complex mixtures. This technique is the gold standard for characterizing DNA adducts derived from intermediates like 2'-Deoxyguanosine 3',5'-dibutanoate. nih.gov In an LC-MS/MS experiment, the parent ion of interest is selected and fragmented to produce a set of product ions. This transition is highly specific and allows for confident identification and quantification even in the presence of co-eluting, isobaric interferences. researchgate.net

This method has been successfully used to characterize adducts of 2'-deoxyguanosine with various compounds, where the MS/MS spectra provide rich structural information. researchgate.netelsevierpure.com For stability studies, LC-MS/MS can be used to monitor the levels of a specific adduct within cellular DNA over time. Such studies provide insights into the mechanisms and kinetics of DNA repair, as demonstrated in research on N2-alkyl-2'-deoxyguanosine lesions where the decline in adduct levels was tracked following exposure. nih.gov

Detection and Quantification in Complex Biological Samples

A primary application for derivatives of 2'-Deoxyguanosine 3',5'-dibutanoate is in the study of DNA damage and repair within a biological context. LC-MS/MS is the premier analytical method for detecting and quantifying the resulting DNA adducts in samples such as cultured cells or tissues. nih.gov The process involves several key steps to isolate the analytes from the complex biological matrix.

The typical workflow begins with the extraction of genomic DNA from the sample. The DNA is then enzymatically hydrolyzed into its constituent nucleosides. To overcome the low abundance of adducts and the presence of interfering substances, the sample is cleaned up and the adducts are enriched using solid-phase extraction (SPE). researchgate.net For accurate quantification, a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample before processing. This standard corrects for any sample loss during preparation and for variations in instrument response (matrix effects), leading to a highly accurate and robust assay. nih.govmdpi.com

Table 2: Workflow for Adduct Quantification in Biological Samples

| Step | Description | Purpose |

|---|---|---|

| 1. DNA Extraction | Isolation of DNA from cells or tissues. | To obtain the genetic material containing the adducts of interest. |

| 2. Addition of Internal Standard | A known amount of a stable isotope-labeled version of the adduct is added. | To enable accurate quantification by correcting for sample loss and matrix effects. |

| 3. Enzymatic Digestion | DNA is hydrolyzed to individual nucleosides using enzymes like alkaline phosphatase and phosphodiesterase. nih.gov | To release the adducted nucleosides for analysis. |

| 4. Solid-Phase Extraction (SPE) | The digest is passed through an SPE cartridge to remove salts and other interferences. | To clean up the sample and enrich the concentration of the target adducts. researchgate.net |

| 5. LC-MS/MS Analysis | The purified sample is injected into the LC-MS/MS system for separation and detection. | To separate the adduct from other nucleosides and quantify it based on its specific mass transition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including 2'-Deoxyguanosine 3',5'-dibutanoate and its derivatives. While MS provides information about mass and fragmentation, NMR provides detailed insights into the molecular framework by probing the chemical environment of specific nuclei, primarily ¹H and ¹³C.

For 2'-Deoxyguanosine 3',5'-dibutanoate, ¹H NMR would confirm the presence and connectivity of the protons on the deoxyribose sugar, the guanine (B1146940) base, and the two butanoate groups. The integration of the signals would confirm the ratio of these different parts of the molecule. ¹³C NMR would similarly identify all the unique carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and between protons and their directly attached carbons, respectively, allowing for an unambiguous assignment of the entire molecular structure. NMR has been instrumental in characterizing the precise structure of complex deoxyguanosine adducts, distinguishing between different isomers by identifying the exact site of modification on the guanine ring. nih.gov

Table 3: Hypothetical ¹H NMR Chemical Shift Assignments for 2'-Deoxyguanosine 3',5'-Dibutanoate

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-8 (Guanine) | ~7.9 | singlet | Aromatic proton on the purine (B94841) ring. |

| H-1' (Sugar) | ~6.2 | triplet | Anomeric proton, shifted downfield due to attachment to the nitrogenous base. |

| H-5', 5'' (Sugar) | ~4.5 - 4.2 | multiplet | Protons on the C5' carbon, adjacent to the ester group. |

| H-3' (Sugar) | ~5.3 | multiplet | Proton on the C3' carbon, adjacent to the ester group. |

| -CH₂- (Butanoate) | ~2.3 | triplet | Methylene (B1212753) protons alpha to the carbonyl group. |

| -CH₃ (Butanoate) | ~0.9 | triplet | Terminal methyl protons of the butanoate chains. |

Structural Elucidation and Stereochemical Assignment

The definitive identification and structural confirmation of 2'-Deoxyguanosine 3',5'-Dibutanoate rely on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete assignment of all proton and carbon signals in the molecule. The presence of the two butanoyl groups introduces additional complexity to the NMR spectra compared to the parent nucleoside.

¹H NMR: The proton spectrum provides key information. The anomeric proton (H-1') of the deoxyribose sugar typically appears as a triplet, and its coupling constant can help determine the β-configuration, which is characteristic of naturally occurring nucleosides. The protons of the butanoyl groups will introduce new signals in the aliphatic region of the spectrum, typically as triplets and sextets, corresponding to the methyl and methylene groups, respectively. The protons on the deoxyribose ring (H-2', H-3', H-4', H-5') will show shifts and coupling patterns indicative of the esterification at the 3' and 5' positions.

¹³C NMR: The carbon spectrum will confirm the presence of the butanoyl groups with characteristic signals for the carbonyl carbons (around 170-175 ppm) and the aliphatic carbons. The signals for the C-3' and C-5' carbons of the deoxyribose will be shifted downfield upon esterification.

2D NMR: Correlation spectroscopy (COSY) is used to establish the connectivity between protons within the deoxyribose and butanoyl moieties. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is crucial for confirming the attachment of the butanoyl groups to the 3' and 5' hydroxyls of the deoxyguanosine.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion ([M+H]⁺) would be expected to show characteristic fragmentation patterns, including the loss of the butanoyl groups and the cleavage of the glycosidic bond to yield the guanine base fragment. nih.govresearchgate.net

Stereochemical Assignment: The stereochemistry of the deoxyribose moiety is presumed to be the naturally occurring D-configuration. The anomeric configuration (β) is typically confirmed by the coupling constant of the H-1' proton in the ¹H NMR spectrum. For synthetic derivatives, the stereochemistry is often dictated by the starting materials and the synthetic route employed. nih.gov Chiral chromatography or enzymatic assays could be used as additional tools to confirm the stereochemistry if required.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants of deoxyribose and butanoyl protons. | Confirms the presence of both moieties and their connectivity. |

| ¹³C NMR | Chemical shifts of carbonyl and aliphatic carbons. | Confirms the butanoyl groups and esterification sites. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks between protons and carbons. | Unambiguously assigns all atoms and confirms the structure. |

| HRMS | Exact mass of the molecular ion. | Determines the elemental composition. |

| MS/MS | Fragmentation pattern of the molecular ion. | Provides structural information about the different parts of the molecule. |

Table 1: Representative Spectroscopic Data for Structural Elucidation.

Mechanistic Studies Employing Isotopic Labeling

Isotopic labeling is a powerful technique to trace the fate of atoms or molecular fragments during chemical reactions or biological processes. sigmaaldrich.comnih.gov In the context of 2'-Deoxyguanosine 3',5'-Dibutanoate, isotopic labeling can be employed to elucidate reaction mechanisms, such as its formation or degradation pathways.

For instance, to study the enzymatic or chemical synthesis of this compound, one could use butyric acid labeled with stable isotopes like ¹³C or deuterium (B1214612) (²H). By analyzing the final product using NMR or mass spectrometry, the incorporation and position of the isotopic labels can be precisely determined. This would confirm that the butanoyl groups originate from the supplied butyric acid and can help to understand the regioselectivity of the esterification reaction.

Similarly, to investigate the hydrolysis of the ester bonds, the reaction can be carried out in H₂¹⁸O. The incorporation of the ¹⁸O isotope into the resulting 2'-deoxyguanosine and/or butyric acid, as detected by mass spectrometry, would provide direct evidence for the cleavage of the ester linkage.

Furthermore, isotopic labeling of the guanine base or the deoxyribose sugar can be used to study the stability of these parts of the molecule under various conditions, such as exposure to light or reactive oxygen species. glenresearch.com

| Isotopic Label | Application | Analytical Technique |

| ¹³C or ²H in butyrate (B1204436) | Study of synthesis and esterification mechanism. | NMR, Mass Spectrometry |

| ¹⁸O in water | Investigation of hydrolysis mechanism. | Mass Spectrometry |

| ¹⁵N or ¹³C in guanine | Analysis of base stability and modification. | NMR, Mass Spectrometry |

Table 2: Applications of Isotopic Labeling in the Study of 2'-Deoxyguanosine 3',5'-Dibutanoate.

Spectrophotometric Methods for Reaction Monitoring and Quantification

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantitative analysis and monitoring of reactions involving nucleosides and their derivatives due to their simplicity, sensitivity, and non-destructive nature. nih.gov

Computational and Theoretical Studies of 2 Deoxyguanosine 3 ,5 Dibutanoate

Molecular Docking and Simulation of Enzyme-Substrate Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or a nucleic acid (receptor). For 2'-Deoxyguanosine (B1662781) 3',5'-Dibutanoate, a key application of these techniques would be to understand its interaction with enzymes that could potentially metabolize it, such as esterases, or with viral enzymes if it is being investigated as a prodrug of an antiviral agent. researchgate.net

Studies on similar nucleoside analogues have demonstrated the utility of this approach. For instance, molecular docking has been employed to study the binding of various 2'-deoxyguanosine analogues to viral DNA polymerases and reverse transcriptases. ejmo.orgresearchgate.net These studies often reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and specificity of the ligand.

A hypothetical molecular docking study of 2'-Deoxyguanosine 3',5'-Dibutanoate with a human carboxylesterase, an enzyme responsible for hydrolyzing ester-containing prodrugs, could provide insights into its activation mechanism. mdpi.com The docking simulation would place the dibutanoate derivative into the active site of the enzyme, allowing for the identification of key amino acid residues involved in substrate recognition and catalysis.

Molecular dynamics (MD) simulations can further enhance the understanding obtained from docking studies. MD simulations provide a dynamic view of the enzyme-substrate complex over time, revealing conformational changes and the stability of the interactions. For 2'-Deoxyguanosine 3',5'-Dibutanoate, an MD simulation could illustrate how the flexible dibutanoate chains orient themselves within the enzyme's active site to facilitate hydrolysis.

Table 1: Representative Molecular Docking Data for Guanosine (B1672433) Analogues with Viral Enzymes

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Telbivudine | SARS-CoV-2 Main Protease | -6.5 | Not specified |

| Entecavir | SARS-CoV-2 Main Protease | Not specified | Not specified |

| Lamivudine | SARS-CoV-2 Main Protease | -5.7 | His41, Cys145 |

| Cordycepin | SARS-CoV-2 Main Protease | -6.5 | Ser144, Cys145, His41 |

Note: This table presents data from a study on various nucleoside analogues against the SARS-CoV-2 main protease to illustrate the type of information obtained from molecular docking studies. ejmo.org The data is not directly for 2'-Deoxyguanosine 3',5'-Dibutanoate.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level. acs.org For 2'-Deoxyguanosine 3',5'-Dibutanoate, these calculations can elucidate several key properties.

One important application is the study of the molecule's conformational landscape. The two butanoyl groups can adopt various orientations, and quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable structures. nih.gov This information is crucial for understanding how the molecule presents itself to an enzyme's active site.

Furthermore, quantum chemistry can be used to model the reaction mechanism of the hydrolysis of the ester bonds. This would involve calculating the energy profile of the reaction pathway, including the transition state, to determine the activation energy. u-tokyo.ac.jp Such calculations can reveal the step-by-step process of how an enzyme, like an esterase, or even simple chemical hydrolysis, cleaves the butanoyl groups to release 2'-deoxyguanosine.

Studies on other nucleosides have successfully used quantum chemical methods to investigate their chemical properties. For example, calculations have been used to study the electronic properties of oxidized guanosine derivatives and their impact on DNA stability. mdpi.com Similar approaches could be applied to understand the electronic effects of the dibutanoate substitution on the guanine (B1146940) base of 2'-Deoxyguanosine 3',5'-Dibutanoate.

Table 2: Hypothetical Quantum Chemical Data for Ester Hydrolysis

| Parameter | Description | Hypothetical Value (kcal/mol) |